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Introduction to Tosedostat

Tosedostat (CHR-2797) is an orally active aminopeptidase inhibitor that exerts antiproliferative effects
against a range of tumor cell lines. Its active metabolite, CHR-79888, is a potent inhibitor of several
aminopeptidases, including aminopeptidase N (APN) and leucine aminopeptidase [1] [2]. The primary
mechanism of action involves the inhibition of key enzymes involved in the recycling of amino acids from
ubiquitinated proteins degraded within the proteasome. This leads to a deprivation of free amino acids within
the cell, triggering an amino acid deprivation response (AADR) that ultimately results in reduced protein
synthesis, inhibition of cell proliferation, and induction of apoptosis, particularly in rapidly dividing cells

such as cancer cells [3] [2].

Animal Model Selection and Establishment

The Intra-tibial Mouse Model of Multiple Myeloma

An ideal animal model for preclinical testing of novel therapeutics for myeloma should recapitulate the
human condition, particularly the critical interaction of myeloma cells with the bone marrow

microenvironment, which modulates tumor activity and protects against drug-induced apoptosis [4].

¢ Animal Host: Female NOD/SCIDycnull mice, approximately 6 weeks old [4].
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¢ Myeloma Cells: The model can utilize human myeloma cell lines (e.g., U266) transfected with a
luciferase reporter gene for monitoring, or primary patient-derived plasma cells [4].

¢ Engraftment Method: Intra-tibial inoculation. This ensures the crucial interaction between the
tumor cells and the bone marrow microenvironment, which is a limiting factor in other models [4].

o Procedure: Mice are anesthetized, and a suspension of myeloma cells (e.g., 1x10° to 2x10°
U266-luciferase cells in 20 pL of culture medium) is injected directly into the tibia [4].

e Disease Progression: Engraftment typically occurs by week 3, with a significant increase in tumor

burden observed between weeks 5 and 7 post-inoculation [4].

The following diagram illustrates the signaling pathway targeted by Tosedostat and the subsequent cellular

events leading to its antineoplastic effect.
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Tosedostat Mechanism: Aminopeptidase Inhibition in Cancer Cells
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Experimental Protocols

In Vivo Dosing and Treatment Schedule
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Based on the established multiple myeloma model, the following protocol is recommended for efficacy

studies [4].

Test Compound: Tosedostat.
¢ Formulation and Administration:
o Formulation: Reconstituted in a suitable vehicle (e.g., phosphate-buffered saline) from a
DMSO stock solution [4] [1].
o Route of Administration: Intraperitoneal (I.P.) injection [4]. Tosedostat is also orally
bioavailable [1] [2].
o Dosage: 75 mgl/kg [4].
o Dosing Schedule: Administered for 6 days out of 7 each week [4].
¢ Treatment Initiation: Commence treatment after confirmed engraftment, typically around 5 weeks
after tumor cell inoculation [4].
o Treatment Duration: 4 weeks, or as required by the study design [4].
e Control Groups:
o Negative Control: Mice injected with tumor cells but treated with vehicle only.
o Additional Controls: A group of mice that are not injected with cells and do not receive
treatment should be included to establish baseline parameters [4].

Monitoring Disease Progression and Treatment Efficacy

A multi-faceted approach is used to monitor disease progression and validate the efficacy of Tosedostat.

¢ Bioluminescent Imaging (BLI):

o Purpose: Non-invasive, quantitative tracking of tumor burden in vivo over time [4].

o Procedure: Mice are injected I.P. with D-luciferin (1.5 mg/mouse). After 9 minutes, images are
acquired using an IVIS Imaging System with a 60-second exposure. Tumor burden is quantified
as average radiance (photons per second per cmz per steradian, p/s/cm?/sr) using Living Image
software [4].

o Frequency: Weekly, or pre- and post-therapy (e.g., weeks 4 and 9) [4].

e Serum Paraprotein Measurement:

o Purpose: Measures the secretion of monoclonal immunoglobulin by the engrafted myeloma
cells, a key disease biomarker [4].

o Method: Enzyme-Linked Immunosorbent Assay (ELISA) on serum samples [4].

e Magnetic Resonance Imaging (MRI):

o Purpose: Anatomical validation of tumor growth within the bone marrow [4].

o Procedure: Mice are scanned using a high-field MRI system (e.g., 7T). T2-weighted
TurboRARE sequences can be used to identify tumor as a hyperintense signal within the bone.
Tumor volume is quantified from regions of interest drawn on the images [4].
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e Endpoint Analyses:
o Flow Cytometry: Bone marrow cells are homogenized and stained with an anti-CD138
antibody to identify and quantify the presence of human myeloma cells [4].
o Histology: Excised bones are fixed, decalcified, and embedded in paraffin. Sections are
stained with Haematoxylin and Eosin (H&E) or processed immunohistochemically using anti-
CD138 antibodies to visualize tumor infiltration and morphology [4].

The workflow below summarizes the key steps in establishing the model and conducting a therapy

assessment study.

Workflow: Intra-tibial Myeloma Model and Therapy Assessment
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Key Data and Efficacy Outcomes

The following table summarizes quantitative data on the antineoplastic effects of Tosedostat observed in

preclinical models.

Table 1: Summary of Preclinical Efficacy Data for Tosedostat

Model/Cell Assay Exposure .
) ) Metric Value Context & Notes Source

Line Type Time
HL-60 In vitro, 72 hours ECso 4.7 uyM Antiproliferative [1]
(Human MTT activity
Leukemia)
MOLT-4 In vitro, 72 hours ECso 2.1uM Antiproliferative [1]
(Human MTT activity
Leukemia)
Vero (Monkey Invitro, 72 hours CCso 13 uM Cytotoxicity, [1]
Kidney) MTT reduction in

proliferation
U-937 Invitro  Not ICso 10 nM Inhibition of [1]
(Human specified proliferation; AADR
Leukemia) genes upregulated
HuT 78 Invitro  Not ICso >10 uM Inhibition of [1]
(Human specified proliferation; No
Lymphoma) AADR gene

upregulation
U266 Invivo, 4 weeks Efficacy  Significant Compared to [4]
Myeloma (In BLI treatment attenuation of untreated control in

Vivo)

increased BLI
radiance

mouse model

Important Considerations for Researchers
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¢ Model Advantages: The intra-tibial model provides a more physiologically relevant context for
studying drug efficacy due to the preserved tumor-microenvironment interaction, which is crucial for
diseases like myeloma and leukemia [4].

¢ Tosedostat Combination Potential: Preclinical and clinical data suggest that Tosedostat shows
synergistic effects when combined with other agents, particularly cytarabine and hypomethylating
agents like azacitidine. Researchers should consider exploring rational combination therapies [5] [2].

¢ Clinical Translation and Caveats: While Tosedostat showed promising activity in early-phase
clinical trials for relapsed/refractory AML, a subsequent randomized phase Il study (HOVON 103) in
elderly AML patients found that adding Tosedostat to standard intensive chemotherapy
negatively affected therapeutic outcomes, with increased infectious complications and early death
rates [6]. This highlights the critical importance of careful patient selection and dosing schedule
optimization when translating from preclinical models to the clinic.

Conclusion

The intra-tibial mouse model of multiple myeloma is a robust and clinically relevant system for evaluating
the efficacy of Tosedostat. The protocols outlined herein—covering model establishment, dosing, and multi-
modal monitoring—provide a solid framework for preclinical assessment. Researchers should leverage this
model to further investigate the potential of Tosedostat, especially in rational combination regimens, while

carefully considering the lessons learned from its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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